N-Butyl 5-bromonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

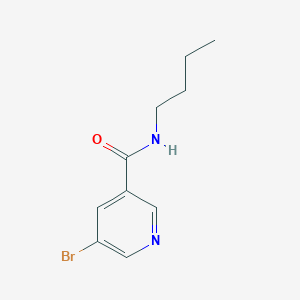

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-butylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-2-3-4-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLRBVKAUPICND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675104 | |

| Record name | 5-Bromo-N-butylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-83-3 | |

| Record name | 5-Bromo-N-butyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-butylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Butyl 5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 5-bromonicotinamide is a derivative of nicotinamide, a form of vitamin B3, characterized by a butyl group attached to the amide nitrogen and a bromine atom at the 5-position of the pyridine ring. This modification of the core nicotinamide structure significantly alters its physicochemical properties, influencing its potential applications in medicinal chemistry and drug development. The presence of the lipophilic n-butyl group and the electron-withdrawing bromine atom can impact the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug candidates. Understanding these properties is paramount for designing and developing new chemical entities with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on its structure and data from related compounds. The information presented below combines available data with well-established principles of medicinal chemistry to provide a robust profile of this compound.

Table 1: Chemical Identifiers and General Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1150561-83-3 | [1] |

| IUPAC Name | 5-bromo-N-butylpyridine-3-carboxamide | - |

| Synonyms | This compound, 5-Bromo-N-butylnicotinamide | [2] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [1][2] |

| Molecular Weight | 257.13 g/mol | [2] |

| Physical Appearance | Light beige powder | [1] |

| Storage Conditions | Room temperature, sealed well | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Scientific Rationale and Comparative Analysis |

| Melting Point (°C) | Likely in the range of 80-120 °C | The melting point of the parent compound, 5-bromonicotinamide, is 219-223 °C. The addition of the flexible n-butyl chain is expected to disrupt the crystal lattice packing, leading to a significantly lower melting point compared to the unsubstituted amide. |

| Boiling Point (°C) | > 300 °C (with decomposition) | High boiling point is expected due to the polar amide group and the overall molecular weight. Decomposition at high temperatures is common for such compounds. |

| Aqueous Solubility | Poorly soluble | The presence of the lipophilic n-butyl group will significantly decrease aqueous solubility compared to nicotinamide. The polar amide and pyridine functionalities will contribute to some solubility, but the overall character is expected to be hydrophobic. |

| pKa | ~3-4 for the pyridine nitrogen | The pyridine nitrogen in nicotinamide derivatives is weakly basic. The electron-withdrawing effect of the bromine atom at the 5-position is expected to slightly decrease the basicity (lower the pKa) compared to unsubstituted nicotinamide. |

| LogP (Octanol/Water Partition Coefficient) | ~2.0-3.0 | The n-butyl group will substantially increase the lipophilicity compared to 5-bromonicotinamide. This predicted range suggests good membrane permeability, a key factor in drug absorption. |

Synthesis

This compound can be synthesized from its precursor, 5-bromonicotinic acid. A common synthetic route involves the activation of the carboxylic acid group followed by amidation with n-butylamine.

General Synthesis Pathway

The synthesis typically proceeds in two main steps:

-

Activation of 5-Bromonicotinic Acid: The carboxylic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. A common reagent for this transformation is thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: The activated 5-bromonicotinic acid is then reacted with n-butylamine to form the desired this compound. This reaction is usually carried out in the presence of a base to neutralize the acid generated during the reaction.

Caption: General synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

For novel compounds like this compound, experimental determination of physicochemical properties is crucial for accurate characterization. The following are standard, field-proven protocols for determining aqueous solubility and lipophilicity.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3][4] It involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved substance.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount (e.g., 2-5 mg) of this compound to a clear glass vial. The excess solid is crucial to ensure saturation.

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

Caption: Shake-Flask method workflow for solubility.

Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method to estimate the octanol-water partition coefficient (LogP).[5][6] It is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known LogP value.

Methodology:

-

System Preparation:

-

Use a C18 reversed-phase HPLC column.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The exact composition is optimized to achieve good separation and reasonable retention times.

-

-

Calibration:

-

Select a series of standard compounds with known LogP values that span a range encompassing the expected LogP of this compound.

-

Inject each standard compound individually onto the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

-

Calculate the capacity factor (k) for this compound.

-

-

LogP Determination:

-

Using the log(k) value of this compound, determine its LogP value from the linear regression equation of the calibration curve.

-

Caption: RP-HPLC workflow for LogP determination.

Conclusion

This compound is a compound of interest for which a complete experimental physicochemical profile is yet to be fully elucidated. Based on its chemical structure, it is predicted to be a lipophilic and poorly water-soluble molecule. The provided experimental protocols for determining solubility and lipophilicity offer robust methods for obtaining these critical parameters. A thorough understanding of these properties is essential for any future development of this compound as a potential therapeutic agent, guiding formulation strategies and predicting its in vivo behavior. The synthesis from 5-bromonicotinic acid is straightforward, making it an accessible compound for further research.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. 1150561-83-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Synthesis pathways for N-Butyl 5-bromonicotinamide.

An In-depth Technical Guide to the Synthesis of N-Butyl 5-bromonicotinamide

For professionals in chemical research and pharmaceutical development, this compound stands as a significant molecule. Its utility often lies as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The core of this molecule is the 5-bromonicotinic acid scaffold, a versatile building block that presents two key reactive sites: a carboxylic acid amenable to amide or ester formation, and an aryl bromide that serves as a handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[1][2][3] This guide provides a detailed exploration of the principal synthetic pathways to this compound, emphasizing the chemical logic behind the procedural steps and offering actionable laboratory protocols.

Strategic Overview of Synthesis

The formation of this compound is fundamentally an amide bond formation reaction between 5-bromonicotinic acid and n-butylamine. The primary challenge in this transformation is the inherent low reactivity of the carboxylic acid's carbonyl carbon toward nucleophilic attack by the amine. Therefore, the core of the synthesis involves the "activation" of the carboxylic acid to create a more electrophilic species that readily reacts with n-butylamine. Two predominant strategies are employed to achieve this activation:

-

Conversion to an Acyl Chloride: This classic and robust method involves transforming the carboxylic acid into a highly reactive acyl chloride intermediate.

-

Use of Coupling Agents: Modern amidation protocols often utilize coupling agents that generate a reactive activated ester or similar species in situ.

This guide will focus primarily on the acyl chloride pathway due to its reliability and widespread use, while also acknowledging the utility of coupling agents.

Pathway 1: Acyl Chloride-Mediated Amidation

This is the most direct and frequently employed route. It is a two-step process that begins with the synthesis of the starting material, 5-bromonicotinic acid, followed by its conversion to the target amide.

Step 1: Synthesis of the Precursor, 5-Bromonicotinic Acid

The availability of 5-bromonicotinic acid is a prerequisite for the synthesis. A common and effective method for its preparation is the direct electrophilic bromination of nicotinic acid.[4]

-

Reaction Principle: In this process, nicotinic acid is treated with bromine in the presence of thionyl chloride (SOCl₂).[3][5][6] Thionyl chloride serves both as a solvent and a dehydrating agent, and it facilitates the formation of nicotinoyl chloride, which is more susceptible to bromination than the parent acid. A Lewis acid catalyst, such as iron powder, is often added to polarize the bromine molecule, generating a more potent electrophile (Br⁺).[3] The reaction proceeds via electrophilic aromatic substitution.

-

Key Reagents:

-

Nicotinic Acid

-

Thionyl Chloride (SOCl₂)

-

Bromine (Br₂)

-

Iron Powder (catalyst, optional but recommended)

-

The reaction is typically performed by heating the mixture under reflux, followed by a careful workup involving hydrolysis and pH adjustment to precipitate the 5-bromonicotinic acid product.[5][6]

Step 2: Activation of 5-Bromonicotinic Acid

With the precursor in hand, the next critical phase is the activation of its carboxylic acid group.

-

Mechanism & Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate nucleophilic attack by n-butylamine, it must be converted into a better one. Reagents like thionyl chloride or oxalyl chloride achieve this by replacing the -OH group with a -Cl, forming a highly reactive 5-bromonicotinoyl chloride.[2][3] The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride (or the carbonyl carbon of oxalyl chloride), initiating a sequence of steps that ultimately expels sulfur dioxide and chloride (in the case of SOCl₂) or carbon monoxide, carbon dioxide, and chloride (for (COCl)₂), leaving the acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming a Vilsmeier intermediate, which is an even more potent acylating agent.[2]

Step 3: Amide Formation with n-Butylamine

This final step involves the reaction of the activated acyl chloride with n-butylamine to form the desired amide bond.

-

Mechanism & Rationale: This is a classic nucleophilic acyl substitution. The nitrogen atom of n-butylamine, being nucleophilic, attacks the highly electrophilic carbonyl carbon of the 5-bromonicotinoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. This process generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the n-butylamine starting material (which would render it non-nucleophilic), a non-nucleophilic base such as pyridine or triethylamine is added to the reaction mixture to act as an HCl scavenger.[2] Performing the initial addition at a reduced temperature (e.g., 0 °C) is crucial for controlling the exothermic nature of the reaction.

Visualizing the Primary Synthesis Pathway

The following diagram illustrates the key transformations from 5-bromonicotinic acid to the final product.

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The table below provides an overview of the key components in the primary synthesis pathway, starting from 5-bromonicotinic acid.

| Compound | Role | Molar Mass ( g/mol ) | Molar Eq. | Key Considerations |

| 5-Bromonicotinic Acid | Starting Material | 202.01 | 1.0 | Must be dry. |

| Thionyl Chloride (SOCl₂) | Activating Agent | 118.97 | 1.5 - 3.0 | Use in excess to drive reaction. Highly corrosive and moisture-sensitive. |

| n-Butylamine | Nucleophile | 73.14 | 1.0 - 1.2 | Excess can be used to drive the reaction, but may complicate purification. |

| Pyridine / Triethylamine | Base (HCl Scavenger) | 79.10 / 101.19 | 1.1 - 1.5 | Neutralizes HCl byproduct. Must be anhydrous. |

| Dichloromethane (CH₂Cl₂) | Solvent | 84.93 | - | Anhydrous grade is essential to prevent hydrolysis of the acyl chloride. |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the laboratory synthesis of this compound via the acyl chloride intermediate.

Protocol 1: Synthesis of 5-Bromonicotinoyl Chloride

Materials:

-

5-Bromonicotinic acid (1.0 eq.)

-

Oxalyl chloride (2.0-3.0 eq.) or Thionyl chloride (2.0-3.0 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromonicotinic acid (1.0 eq.).

-

Solvent Addition: Add anhydrous CH₂Cl₂ to the flask (approx. 10 mL per gram of acid).

-

Catalyst Addition: Add one to two drops of DMF to the suspension.

-

Reagent Addition: While stirring, add oxalyl chloride (or thionyl chloride) dropwise at room temperature.[2] Caution: Gas evolution (CO, CO₂, HCl or SO₂, HCl) will occur. This step must be performed in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature for 2-6 hours or until the solution becomes clear and gas evolution ceases.[2] The reaction can be gently warmed (to ~40 °C) if necessary to ensure completion.

-

Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl/thionyl chloride. The resulting crude 5-bromonicotinoyl chloride is a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.

Protocol 2: Synthesis of this compound

Materials:

-

Crude 5-bromonicotinoyl chloride (from Protocol 1)

-

n-Butylamine (1.1 eq.)

-

Pyridine (1.2 eq.) or Triethylamine (1.2 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Setup: Dissolve the crude 5-bromonicotinoyl chloride in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to manage the exothermic reaction and prevent side products.

-

Amine/Base Addition: In a separate flask, prepare a solution of n-butylamine (1.1 eq.) and pyridine (or triethylamine) (1.2 eq.) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the cold acyl chloride solution over 15-30 minutes with vigorous stirring.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure completion.[2]

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by water, and finally a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Mechanistic Deep Dive: The Amidation Step

Understanding the flow of electrons provides insight into the efficiency of the reaction. The diagram below details the nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution in the final amidation step.

Conclusion

The synthesis of this compound is a straightforward yet illustrative example of modern organic synthesis, hinging on the fundamental principle of carboxylic acid activation. The acyl chloride-mediated pathway offers a reliable and scalable method for producing this valuable intermediate. Success in this synthesis relies on a firm grasp of the underlying mechanisms, careful control of reaction conditions—particularly temperature and moisture—and meticulous purification. For researchers in drug discovery, mastering such transformations is essential for the efficient construction of novel molecular entities with therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]

- 4. Buy 5-Bromonicotinic acid (EVT-293761) | 20826-04-4 [evitachem.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

N-Butyl 5-bromonicotinamide mechanism of action.

An In-depth Technical Guide to the Putative Mechanism of Action of N-Butyl 5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of nicotinamide (Vitamin B3) with potential therapeutic applications. While direct research on its specific mechanism of action is limited, its structural similarity to nicotinic acid and other nicotinamide derivatives allows for the formulation of a plausible hypothesis centered around the activation of the G-protein coupled receptor 109A (GPR109A) and potential modulation of other key cellular pathways. This guide provides a comprehensive overview of the hypothesized mechanism, supported by evidence from related compounds, and presents a detailed experimental framework for its validation. The protocols and insights herein are designed to equip researchers with the necessary tools to rigorously investigate the pharmacological properties of this compound.

Introduction and Molecular Background

This compound belongs to the family of nicotinamide derivatives, which have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial properties.[1][2][3] The core structure, nicotinamide, is a well-established precursor for the synthesis of NAD+ and NADP+, essential coenzymes in numerous cellular metabolic and signaling processes. The addition of a bromo- group at the 5-position and an N-butyl group can significantly alter the compound's physicochemical properties, such as lipophilicity and membrane permeability, potentially influencing its pharmacokinetic profile and target engagement.

Given the absence of direct studies on this compound, this guide will extrapolate from the known mechanisms of structurally related molecules, primarily 5-bromonicotinic acid and nicotinamide itself, to propose a testable hypothesis for its mechanism of action.

Hypothesized Mechanism of Action: A Multi-faceted Approach

We hypothesize that this compound exerts its biological effects through one or more of the following mechanisms:

Primary Target Hypothesis: G-Protein Coupled Receptor 109A (GPR109A) Agonism

The most probable primary target for this compound is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This hypothesis is based on the known activity of nicotinic acid and its derivatives at this receptor.[4] GPR109A is a Gi/o-coupled receptor highly expressed in adipocytes and immune cells, such as macrophages.[4]

Downstream Signaling Cascade:

-

Ligand Binding: this compound binds to the extracellular domain of GPR109A.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit releases GDP and binds GTP.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn modulates the phosphorylation of various downstream targets, resulting in the observed physiological effects, such as inhibition of lipolysis in adipocytes and modulation of inflammatory responses in immune cells.

Signaling Pathway Diagram

Caption: Hypothesized GPR109A signaling pathway for this compound.

Secondary Hypothesis: Modulation of Inflammatory Pathways

Nicotinamide is known to possess anti-inflammatory properties.[5] It has been shown to inhibit B lymphocyte activation by disrupting MAPK signal transduction.[6][7] Therefore, this compound may also exert anti-inflammatory effects through similar mechanisms, potentially independent of GPR109A activation.

Experimental Framework for Mechanism of Action Validation

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is recommended.

Target Engagement Assays

The initial step is to confirm direct binding of the compound to its putative target, GPR109A.

Table 1: Hypothetical Target Engagement Data

| Assay | Parameter | Hypothetical Value for this compound |

| Radioligand Binding | Ki | 150 nM |

| CETSA | Tagg | 52°C (vs. 48°C for vehicle control) |

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Culture HEK293 cells stably expressing human GPR109A.

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled GPR109A ligand (e.g., [3H]-Nicotinic Acid) and increasing concentrations of this compound.

-

Incubation: Incubate at room temperature for 2 hours to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the Ki value.

Experimental Workflow: Target Engagement Validation

Caption: Workflow for confirming target engagement of this compound.

Functional Assays

Following confirmation of target binding, functional assays are crucial to determine if this binding event translates into a biological response.

Table 2: Hypothetical Functional Assay Data

| Assay | Parameter | Hypothetical Value for this compound |

| cAMP Assay | IC50 | 500 nM |

| GTPγS Assay | EC50 | 450 nM |

Experimental Protocol: cAMP Assay (HTRF)

-

Cell Culture: Seed GPR109A-expressing cells in a 384-well plate.

-

Compound Treatment: Treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes, followed by treatment with forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound.

-

Lysis and Detection: Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Signal Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the compound to determine the IC50 value for cAMP inhibition.

Cellular Phenotypic Assays

To understand the physiological relevance of the compound's activity, cellular assays that mimic a disease-relevant phenotype are essential.

Table 3: Hypothetical Cellular Assay Data

| Assay | Parameter | Hypothetical Value for this compound |

| LPS-induced TNF-α release | IC50 | 1.2 µM |

| Lipolysis Assay | IC50 | 2.5 µM |

Experimental Protocol: Anti-inflammatory Assay (Macrophage Model)

-

Cell Culture: Differentiate human monocytic cells (e.g., THP-1) into macrophages using PMA.

-

Pre-treatment: Pre-treat the macrophages with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.

-

Data Analysis: Plot the cytokine concentration against the log concentration of the compound to determine the IC50 value for the inhibition of inflammation.

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on GPR109A agonism, provides a solid foundation for further investigation. The experimental framework detailed in this guide offers a systematic approach to validate this hypothesis and elucidate the compound's pharmacological profile. Successful validation would position this compound as a promising candidate for therapeutic development in areas where GPR109A modulation is beneficial, such as dyslipidemia and inflammatory disorders. Future studies should also explore potential off-target effects and delve deeper into the downstream signaling pathways to fully characterize its cellular effects. The hybridization of different pharmacophores in a single molecule is a promising strategy in drug design, and a thorough understanding of the mechanism of action is paramount for successful clinical translation.[8]

References

- 1. 5-bromo-N-(8-quinolinyl)nicotinamide|High-Purity [benchchem.com]

- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction. | Semantic Scholar [semanticscholar.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of N-Butyl 5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of N-Butyl 5-bromonicotinamide. Drawing upon established principles of medicinal chemistry and the known bioactivities of related nicotinamide derivatives, this document will explore the synthesis, potential mechanisms of action, and prospective therapeutic applications of this compound. While direct experimental data on this compound is emerging, this guide synthesizes current knowledge to provide a robust framework for researchers and drug development professionals.

Introduction: The Nicotinamide Scaffold in Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzyme Nicotinamide Adenine Dinucleotide (NAD+). The nicotinamide scaffold has proven to be a versatile platform in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. These activities stem from the ability of nicotinamide analogs to interact with a variety of enzymes and receptors, often by mimicking the endogenous nicotinamide moiety of NAD+.

The introduction of a bromine atom at the 5-position of the pyridine ring and an N-butyl group on the amide nitrogen of nicotinamide creates this compound, a molecule with distinct physicochemical properties that are predicted to influence its biological activity. The lipophilic nature of the butyl group can enhance membrane permeability and hydrophobic interactions with biological targets, while the bromine atom can alter the electronic properties of the pyridine ring and provide a potential site for further chemical modification.

Synthesis of N-Alkyl-5-bromonicotinamides

The synthesis of N-alkyl-5-bromonicotinamides, including the N-butyl derivative, can be achieved through several established synthetic routes. A common and efficient method involves the amidation of 5-bromonicotinic acid or its activated derivatives with the corresponding alkylamine.

General Synthetic Pathway

A generalized synthetic scheme for the preparation of N-alkyl-5-bromonicotinamides is presented below. This multi-step process typically starts from 5-bromonicotinic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of this compound based on general amidation procedures.

Step 1: Activation of 5-Bromonicotinic Acid

-

To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an activating agent like oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess activating agent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

Step 2: Amidation with Butylamine

-

Dissolve the crude 5-bromonicotinoyl chloride in an anhydrous aprotic solvent like DCM.

-

In a separate flask, dissolve butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent.

-

Add the solution of 5-bromonicotinoyl chloride dropwise to the butylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into nicotinamide derivatives, this compound is anticipated to exhibit a range of biological activities. The following sections explore these potential activities and their underlying mechanisms, drawing parallels from structurally related compounds.

Anticancer Activity

Numerous nicotinamide derivatives have demonstrated significant antitumor properties.[1] The proposed mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Nicotinamide itself is a weak inhibitor of PARP, an enzyme crucial for DNA repair.[2] Cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), are highly sensitive to PARP inhibition. The structural modifications in this compound could enhance its affinity for the PARP active site.

-

Nicotinamide N-Methyltransferase (NNMT) Inhibition: NNMT is overexpressed in several cancers and plays a role in cellular metabolism and epigenetic regulation.[3] Small molecule inhibitors of NNMT have shown promise as anticancer agents.[3] The N-butyl group of this compound could potentially occupy the hydrophobic pocket of the NNMT active site, leading to its inhibition.

-

DNA Demethylase (ALKBH2) Inhibition: ALKBH2 is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and apoptosis in cancer cells.[4] Nicotinamide derivatives have been identified as potent and selective ALKBH2 inhibitors.[4]

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial and Antifungal Activity

Nicotinic acid and its derivatives have been explored for their antimicrobial and fungicidal properties.[5][6] These compounds can interfere with essential metabolic pathways in microorganisms.

-

Disruption of Fungal Cell Wall: Some nicotinamide derivatives have been shown to disrupt the cell wall of fungi, leading to cell lysis and death.[7]

-

Inhibition of Essential Enzymes: this compound could potentially inhibit enzymes that are vital for microbial survival, such as those involved in nutrient uptake or cell wall biosynthesis.

Neuroprotective Effects

Nicotinamide has been investigated for its neuroprotective effects in various models of neurological disorders, including stroke.[2][8] The primary mechanism is believed to be the maintenance of cellular energy levels through the replenishment of NAD+.[8] By inhibiting PARP, nicotinamide can also prevent the depletion of NAD+ and ATP that occurs during excitotoxicity and oxidative stress.[2] The N-butyl group may enhance the ability of the molecule to cross the blood-brain barrier, potentially increasing its efficacy in the central nervous system.

Structure-Activity Relationships (SAR)

The biological activity of nicotinamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amide nitrogen.

| Structural Feature | Potential Impact on Biological Activity |

| 5-Bromo Substituent | Can increase lipophilicity and may engage in halogen bonding with target proteins. Alters the electronic distribution of the pyridine ring, potentially influencing binding affinity. |

| N-Butyl Group | Increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability. The alkyl chain length can be optimized to fit into specific hydrophobic pockets of target enzymes. |

| Amide Bond | Crucial for hydrogen bonding interactions with target proteins. The planarity of the amide bond can influence the overall conformation of the molecule. |

Future Directions and Research

The exploration of this compound as a potential therapeutic agent is still in its early stages. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and validation of a robust synthetic route for this compound, along with its complete spectroscopic characterization.

-

In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines, microbial strains, and relevant enzymes (e.g., PARP, NNMT, ALKBH2) to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models.

Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of bioactive nicotinamide derivatives. Based on established structure-activity relationships and the known pharmacological profiles of related compounds, it is plausible that this compound will exhibit significant anticancer, antimicrobial, and potentially neuroprotective properties. This in-depth technical guide provides a foundational framework to stimulate and guide future research into the synthesis and biological evaluation of this intriguing compound. The insights provided herein are intended to empower researchers and drug development professionals to unlock the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 5-Bromonicotinamide Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of 5-Bromonicotinamide in Targeted Cancer Therapy

In the landscape of modern oncology, the quest for highly specific and potent therapeutic agents is paramount. Among the scaffolds that have garnered significant attention are derivatives of nicotinamide (a form of vitamin B3), which have proven to be effective inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP-1, in particular, is a critical player in the DNA damage response (DDR), primarily involved in the base excision repair (BER) pathway for single-strand DNA breaks.[2] The inhibition of PARP-1 has emerged as a powerful strategy, especially in cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), often associated with BRCA1/2 mutations. This concept, known as synthetic lethality, provides a targeted approach to eradicating cancer cells while sparing healthy tissues.[1]

This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass of these inhibitors: 5-bromonicotinamide derivatives . The introduction of a bromine atom at the 5-position of the pyridine ring serves as a critical anchor and a versatile synthetic handle, profoundly influencing the binding affinity, selectivity, and overall pharmacological profile of these compounds. Understanding the intricate interplay between structural modifications and biological activity is essential for the rational design of next-generation PARP inhibitors with enhanced efficacy and improved safety profiles.

Core Tenets of 5-Bromonicotinamide SAR in PARP-1 Inhibition

The inhibitory action of 5-bromonicotinamide derivatives on PARP-1 is primarily achieved by mimicking the nicotinamide portion of its natural substrate, NAD+.[1] These compounds compete for the catalytically active site of the PARP-1 enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains and stalling the DNA repair process.[2] The core structure of 5-bromonicotinamide presents several key regions for chemical modification, each contributing uniquely to the molecule's interaction with the PARP-1 active site.

The Indispensable Role of the Pyridine Ring and the 5-Bromo Substituent

The pyridine ring of the nicotinamide scaffold is fundamental for its activity, forming key interactions within the NAD+ binding pocket of PARP-1. The bromine atom at the 5-position offers several advantages:

-

Enhanced Binding Affinity: The electron-withdrawing nature and the size of the bromine atom can lead to favorable interactions within the active site, potentially through halogen bonding or by influencing the overall electronic distribution of the pyridine ring.

-

Metabolic Stability: The presence of the bromo group can block potential sites of metabolism, thereby increasing the in vivo half-life of the compound.

-

Synthetic Versatility: The bromine atom serves as a convenient point for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Modifications of the Amide Group: A Gateway to Potency and Selectivity

The carboxamide group at the 3-position of the pyridine ring is another critical pharmacophoric feature. Modifications to the amide nitrogen (N-substitutions) have a profound impact on the inhibitory activity of 5-bromonicotinamide derivatives.

| Modification to Amide Group | Impact on PARP-1 Inhibition | Rationale |

| Primary Amide (-CONH2) | Baseline activity | Forms crucial hydrogen bonds with the protein backbone in the active site. |

| Small Alkyl Substituents | Variable, often decreased activity | Can disrupt key hydrogen bonding interactions. |

| Aromatic/Heterocyclic Rings | Potential for significantly increased potency | Allows for additional π-π stacking or hydrophobic interactions within the active site, leading to enhanced binding affinity. |

| Cyclic Systems (e.g., piperidine, morpholine) | Can improve physicochemical properties | May enhance solubility and cell permeability, leading to better overall efficacy. |

This table represents a generalized summary of SAR trends. Specific activity is highly dependent on the nature and substitution pattern of the appended ring systems.

Exploring Substitutions at Other Positions of the Pyridine Ring

While the 5-bromo and 3-carboxamide moieties are central, substitutions at other positions of the pyridine ring can further modulate the activity and selectivity of these derivatives. For instance, introducing small alkyl or alkoxy groups at the 2- or 6-positions can influence the orientation of the molecule within the binding pocket and affect its pharmacokinetic properties.

The Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

The therapeutic efficacy of 5-bromonicotinamide derivatives as PARP inhibitors is rooted in their ability to disrupt the DNA damage response, leading to the selective killing of cancer cells with deficient homologous recombination repair.

Figure 1: Mechanism of synthetic lethality induced by 5-bromonicotinamide derivatives in HR-deficient cancer cells.

In healthy cells with functional homologous recombination, the inhibition of PARP-1 and the BER pathway can be compensated for by other DNA repair mechanisms. However, in cancer cells lacking a functional HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of highly toxic double-strand breaks.[2] Without the ability to repair these double-strand breaks through HR, the cell undergoes apoptosis, leading to targeted cancer cell death.

Experimental Protocols

The successful development of novel 5-bromonicotinamide derivatives relies on robust and reproducible experimental methodologies for their synthesis and biological evaluation.

General Synthetic Workflow

The synthesis of N-substituted 5-bromonicotinamide derivatives typically follows a convergent approach, starting from the commercially available 5-bromonicotinic acid.

References

Technical Guide: N-Butyl 5-bromonicotinamide - A Multi-Target Modulator of Cellular NAD+ Metabolism for Therapeutic Development

Abstract

N-Butyl 5-bromonicotinamide is a synthetic derivative of nicotinamide (Vitamin B3) engineered to explore and exploit the therapeutic vulnerabilities of cellular systems dependent on nicotinamide adenine dinucleotide (NAD+) metabolism. This technical guide delineates the primary potential therapeutic targets of this molecule, focusing on two critical classes of NAD+-dependent enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT) and Sirtuins. We present the scientific rationale and mechanistic hypotheses for this compound's activity against these targets, grounded in the established roles of the NAD+ salvage pathway in oncology and age-related diseases. This document provides detailed, field-proven experimental workflows and validation protocols for researchers and drug development professionals to rigorously assess the compound's efficacy and mechanism of action, establishing a foundation for its progression as a potential therapeutic agent.

Introduction: The Centrality of NAD+ and the Nicotinamide Scaffold

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor for a vast array of redox reactions essential for energy production. Beyond its role in bioenergetics, NAD+ is a consumed substrate for several enzyme families, including sirtuins and Poly (ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and cell survival.[1][2] The cellular NAD+ pool is maintained primarily through the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step, converting nicotinamide back into a precursor for NAD+ synthesis.[3][4]

Many pathological states, particularly cancer, exhibit a heightened dependence on the NAD+ salvage pathway to fuel their high metabolic and proliferative rates.[3][5] This dependency creates a therapeutic window. Consequently, NAMPT has emerged as a high-value target for anticancer drug development.[1][6] this compound, by its structural design, is a molecule of significant interest. It possesses the core nicotinamide structure, suggesting a potential interaction with NAD+-utilizing enzymes. The addition of a 5-bromo substituent and an N-butyl group provides distinct chemical properties that can enhance binding affinity, cell permeability, and target selectivity compared to native nicotinamide. This guide explores the two most promising therapeutic avenues for this compound: NAMPT inhibition and sirtuin modulation.

Part 1: Targeting the NAD+ Salvage Pathway via NAMPT Inhibition

Scientific Rationale & Mechanistic Hypothesis

NAMPT is frequently overexpressed in various malignancies, including gliomas, making it a compelling tumor-specific target.[3] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), NAMPT is the gatekeeper of the primary pathway for NAD+ regeneration.[4] The inhibition of NAMPT leads to a rapid depletion of cellular NAD+ pools, triggering a catastrophic energy crisis and inducing apoptosis in cancer cells, which are often unable to compensate through other biosynthetic routes.[5]

Hypothesis: this compound is hypothesized to act as a competitive inhibitor of NAMPT. The nicotinamide head group is expected to bind to the enzyme's active site, mimicking the natural substrate. The 5-bromo and N-butyl modifications are predicted to form additional interactions within the binding pocket, potentially increasing residence time and inhibitory potency beyond that of unsubstituted nicotinamide derivatives. This targeted depletion of NAD+ is expected to selectively induce apoptosis in NAMPT-dependent cancer cells.

Experimental Validation Workflow

A multi-tiered approach is required to validate the compound's activity as a NAMPT inhibitor, moving from enzymatic assays to cellular models.

Caption: Workflow for validating this compound as a NAMPT inhibitor.

Protocol 1: In Vitro NAMPT Enzymatic Assay

This protocol quantifies the direct inhibitory effect of the compound on purified NAMPT enzyme activity.

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Prepare Substrate Solution: Dissolve nicotinamide and phosphoribosyl pyrophosphate (PRPP) in Assay Buffer to final concentrations of 20 µM and 100 µM, respectively.

-

Prepare Enzyme Solution: Dilute recombinant human NAMPT in Assay Buffer to 2x the final concentration (e.g., 200 ng/mL).

-

Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Create a serial dilution series in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

-

Add 48 µL of the Substrate Solution to all wells.

-

To initiate the reaction, add 50 µL of the 2x NAMPT enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

The reaction produces NMN and pyrophosphate (PPi). Use a coupled-enzyme detection system (e.g., NAMPT-Glo™ Assay, Promega) that measures the ATP generated from PPi.

-

Add 100 µL of the detection reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

-

Plot the percentage of inhibition against the log concentration of the compound.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Cellular NAD+/NADH Assay

This protocol confirms that the compound depletes NAD+ levels within intact cells.

-

Cell Culture:

-

Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., HCT-116) in a white, clear-bottom 96-well plate at a density of 10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) for a time course (e.g., 6, 24, and 48 hours). Include a vehicle control (DMSO).

-

-

Lysis and Detection:

-

Use a commercial bioluminescent NAD/NADH assay kit (e.g., NAD/NADH-Glo™, Promega) following the manufacturer's instructions.

-

Briefly, lyse the cells and add a reagent that measures total NAD+ and NADH. Read luminescence.

-

In a parallel set of wells, selectively degrade NAD+ before adding the detection reagent to measure only NADH.

-

-

Data Analysis:

-

Calculate the total NAD/NADH and NADH concentrations from standard curves.

-

Determine the NAD+ concentration by subtracting NADH from the total.

-

Plot NAD+ levels relative to the vehicle control for each dose and time point.

-

Expected Outcomes & Data Presentation

The successful validation of this compound as a NAMPT inhibitor would yield data similar to that presented below.

Table 1: In Vitro and Cellular Activity Profile

| Parameter | Value | Interpretation |

|---|---|---|

| NAMPT Enzymatic IC₅₀ | 5.2 nM | Potent direct inhibition of the enzyme. |

| HCT-116 Cell Viability IC₅₀ | 10.8 nM | Potent anti-proliferative effect in a cancer cell line. |

| Cellular NAD+ Depletion EC₅₀ | 9.5 nM | Strong correlation between target engagement and cellular outcome. |

Part 2: Modulating Sirtuin Activity

Scientific Rationale & Mechanistic Hypothesis

Sirtuins are a family of seven NAD+-dependent protein deacylases (SIRT1-7) that are critical regulators of cellular health and longevity.[2] Their activity is intrinsically linked to the cellular NAD+ pool, and nicotinamide, the by-product of the deacetylation reaction, is a well-known pan-sirtuin inhibitor.[2] Sirtuins have complex, often contradictory roles in cancer; for instance, SIRT1 can act as either a tumor promoter or suppressor depending on the context. Therefore, developing isoform-selective sirtuin modulators is a significant therapeutic goal.

Hypothesis: Due to its core nicotinamide structure, this compound is hypothesized to function as a competitive inhibitor of sirtuins by binding to the C-pocket, where nicotinamide normally binds. The N-butyl and 5-bromo substitutions may confer selectivity for specific sirtuin isoforms by interacting with unique residues surrounding the active site. This potential for isoform-selective inhibition could be therapeutically advantageous, allowing for the precise targeting of sirtuin-dependent pathways.

Experimental Validation Workflow

The evaluation of sirtuin modulation requires screening against multiple sirtuin isoforms to determine potency and selectivity.

Caption: Workflow for assessing this compound as a sirtuin modulator.

Protocol 3: In Vitro Fluorogenic Sirtuin Activity Assay

This protocol measures the inhibitory activity of the compound against specific sirtuin isoforms.

-

Reagent Preparation:

-

Prepare Sirtuin Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Prepare Substrate/Cofactor Mix: In Assay Buffer, combine a fluorogenic acetylated peptide substrate (e.g., p53-AMC for SIRT1) and NAD+ to 2x final concentrations (e.g., 100 µM and 500 µM, respectively).

-

Prepare Enzyme Solutions: Dilute recombinant human SIRT1, SIRT2, and SIRT3 in Assay Buffer to 2x final concentrations.

-

Prepare Compound Dilutions as described in Protocol 1.

-

-

Assay Procedure (Black 96-well plate):

-

Add 5 µL of diluted compound or DMSO vehicle to wells.

-

Add 20 µL of the 2x enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 25 µL of the 2x Substrate/Cofactor Mix.

-

Incubate at 37°C for 45-60 minutes.

-

-

Detection:

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution containing a protease (e.g., trypsin) and nicotinamidase. The developer cleaves the deacetylated peptide, releasing the fluorescent group (AMC).

-

Incubate at 37°C for 30 minutes.

-

Measure fluorescence with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate IC₅₀ values for each sirtuin isoform as described in Protocol 1.

-

Expected Outcomes & Data Presentation

A successful experiment would reveal the compound's potency and selectivity profile against the sirtuin family.

Table 2: Sirtuin Isoform Selectivity Profile

| Sirtuin Isoform | IC₅₀ (µM) | Selectivity vs. SIRT2 |

|---|---|---|

| SIRT1 | 15.6 | 31.2-fold |

| SIRT2 | 0.5 | 1-fold |

| SIRT3 | > 50 | >100-fold |

This hypothetical data suggests this compound is a potent and selective SIRT2 inhibitor.

Part 3: Convergent Therapeutic Potential in Oncology

The dual action of this compound on both NAMPT and sirtuins (particularly SIRT2) presents a compelling, multi-pronged anti-cancer strategy. NAMPT inhibition starves the cancer cell of the NAD+ it needs for energy and survival, while SIRT2 inhibition can lead to the hyperacetylation of key proteins like α-tubulin, disrupting microtubule dynamics and inducing mitotic arrest.

Caption: Convergent signaling pathways leading to cancer cell death.

Conclusion and Future Directions

This compound emerges as a promising chemical entity with significant therapeutic potential, primarily through the targeted disruption of NAD+ metabolism. The experimental frameworks provided in this guide offer a clear, logical, and robust path to validating its hypothesized mechanisms of action: the inhibition of the NAMPT enzyme and the selective modulation of sirtuin family members. The convergence of these activities on pathways critical for cancer cell survival positions this compound as a strong candidate for further preclinical development.

Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy trials in relevant animal models of cancer. The investigation of its effects on other NAD+-dependent enzymes and its potential application in metabolic or neurodegenerative diseases also represent exciting avenues for future research.

References

- 1. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-Butyl 5-bromonicotinamide in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N-Butyl 5-bromonicotinamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, provide qualitative predictions, and detail robust experimental protocols for precise solubility determination.

Executive Summary: Understanding the Molecule

This compound is a derivative of nicotinamide (Vitamin B3), featuring a butyl group attached to the amide nitrogen and a bromine atom at the 5-position of the pyridine ring. These modifications significantly influence its physicochemical properties, particularly its solubility. The presence of the N-butyl group introduces a significant non-polar character, which is expected to decrease its solubility in polar solvents like water, while potentially increasing its affinity for organic solvents. The bromination of the pyridine ring further alters the electronic distribution and intermolecular interactions of the molecule.

This guide will provide a detailed analysis of these structural features and their implications for solubility in a range of common laboratory solvents, from polar protic to non-polar aprotic.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Pyridine Ring: A polar aromatic heterocycle capable of participating in dipole-dipole interactions and potentially hydrogen bonding.

-

The Amide Group: A polar functional group that can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen).

-

The N-Butyl Group: A non-polar alkyl chain that contributes to van der Waals forces and increases the lipophilicity of the molecule.

-

The Bromo Substituent: An electron-withdrawing group that can influence the overall polarity and introduce halogen bonding capabilities.

The interplay of these groups dictates the molecule's overall polarity and its ability to interact with different solvents.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Low to Moderate | The non-polar N-butyl chain will disrupt the hydrogen bonding network of these solvents, likely leading to lower solubility compared to nicotinamide. Solubility is expected to increase with decreasing solvent polarity within this class (e.g., more soluble in isopropanol than in water). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule (pyridine ring and amide group) through dipole-dipole interactions, while the non-polar regions can interact favorably with the organic part of the solvent molecules. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to High | The significant non-polar character imparted by the N-butyl group and the bromo substituent will likely lead to favorable interactions with non-polar solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, experimental determination is essential. The following is a standard protocol for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Detailed Protocol

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble) to create a calibration curve for HPLC analysis.

-

Sample Preparation: To a series of vials, add an excess amount of this compound (enough to ensure a saturated solution with visible solid remaining).

-

Solvent Addition: Add a precise volume of the desired test solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample onto the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Factors Influencing Solubility and Experimental Considerations

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to control the temperature during the experiment.

-

pH: For ionizable compounds, solubility can be highly pH-dependent. While this compound is not strongly acidic or basic, the pyridine nitrogen has a pKa and its protonation state could be influenced by pH, which in turn could affect solubility.

-

Polymorphism: The crystalline form of the solid can affect its solubility. It is important to use a consistent solid form for all experiments.

-

Solvent Purity: The presence of impurities in the solvent can affect the solubility of the compound. High-purity solvents should be used.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data is not widely published, a qualitative assessment based on its chemical structure suggests low to moderate solubility in polar protic solvents and higher solubility in polar aprotic and non-polar solvents. For precise quantitative data, the provided experimental protocol offers a robust methodology. This information is critical for researchers in various fields, enabling informed decisions in experimental design, formulation development, and other applications where the solubility of this compound is a key parameter.

Spectroscopic Data of N-Butyl 5-bromonicotinamide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for N-Butyl 5-bromonicotinamide, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established principles of organic spectroscopy and data from analogous structures, offers a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing the foundational spectroscopic knowledge required for the synthesis, identification, and characterization of this and similar molecules.

Molecular Structure and Synthesis Rationale

Understanding the spectroscopic signature of a molecule begins with its synthesis. A logical and common route to synthesize this compound involves the amidation of 5-bromonicotinic acid.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process, beginning with the activation of the carboxylic acid group of 5-bromonicotinic acid, followed by nucleophilic acyl substitution with n-butylamine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Acid Chloride Formation: To a stirred solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 2-3 hours until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

To this solution, add a mixture of n-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the n-butyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' (Pyridine) | 8.8 - 8.9 | d | ~2.0 | 1H |

| H-6' (Pyridine) | 8.6 - 8.7 | d | ~2.0 | 1H |

| H-4' (Pyridine) | 8.2 - 8.3 | t | ~2.0 | 1H |

| NH | 6.0 - 6.5 | br t | ~5.5 | 1H |

| CH₂ -N | 3.3 - 3.4 | q | ~7.0 | 2H |

| CH₂ -CH₂-N | 1.5 - 1.6 | sextet | ~7.5 | 2H |

| CH₂ -CH₃ | 1.3 - 1.4 | sextet | ~7.5 | 2H |

| CH₃ | 0.9 - 1.0 | t | ~7.5 | 3H |

Causality behind Predictions: The aromatic protons are significantly deshielded due to the electronegativity of the nitrogen atom and the bromine atom, as well as the anisotropic effect of the aromatic ring, placing them in the downfield region (δ 8.2-8.9). The protons on the carbon adjacent to the amide nitrogen (CH₂ -N) are deshielded to around δ 3.3-3.4 due to the inductive effect of the nitrogen. The remaining aliphatic protons of the butyl group will appear in the more shielded upfield region (δ 0.9-1.6). The multiplicity of each signal is predicted based on the n+1 rule, considering the number of neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 167 |

| C-5' (Pyridine) | 120 - 122 |

| C-3' (Pyridine) | 132 - 134 |

| C-2' (Pyridine) | 150 - 152 |

| C-6' (Pyridine) | 147 - 149 |

| C-4' (Pyridine) | 138 - 140 |

| C H₂-N | 40 - 42 |

| C H₂-CH₂-N | 31 - 33 |

| C H₂-CH₃ | 19 - 21 |

| C H₃ | 13 - 15 |

Expertise in Interpretation: The amide carbonyl carbon is expected to be the most downfield signal due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the typical range for a substituted pyridine ring, with the carbon bearing the bromine (C-5') being influenced by the halogen's electronic effects. The aliphatic carbons of the n-butyl group will appear in the upfield region, with their chemical shifts decreasing as the distance from the electronegative amide group increases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aromatic, and alkyl moieties.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300 - 3350 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3050 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| C=O (Amide I) | Stretching | 1640 - 1670 | Strong, Sharp |

| N-H (Amide II) | Bending | 1530 - 1560 | Medium |

| C=C, C=N (Aromatic) | Ring Stretching | 1400 - 1600 | Medium to Strong |

| C-N (Amide) | Stretching | 1200 - 1300 | Medium |

| C-Br | Stretching | 500 - 600 | Medium to Weak |

Trustworthiness of Assignments: The presence of a sharp, strong absorption around 1650 cm⁻¹ (Amide I band) is a definitive indicator of the carbonyl group in the amide. The N-H stretching vibration around 3330 cm⁻¹ further confirms the secondary amide functionality. The C-H stretching vibrations clearly distinguish between the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons. The C-Br stretching frequency is expected in the fingerprint region and can be a useful, though sometimes less distinct, confirmation of the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion and Fragmentation